
(5Z)-5-(4-ethoxy-3-methoxybenzylidene)-3-(3-hydroxyphenyl)-2-thioxo-1,3-thiazolidin-4-one
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Overview
Description
(5Z)-5-(4-ethoxy-3-methoxybenzylidene)-3-(3-hydroxyphenyl)-2-thioxo-1,3-thiazolidin-4-one is a synthetic organic compound that belongs to the thiazolidinone class. These compounds are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The unique structure of this compound, featuring both thiazolidinone and benzylidene moieties, makes it a subject of interest in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-5-(4-ethoxy-3-methoxybenzylidene)-3-(3-hydroxyphenyl)-2-thioxo-1,3-thiazolidin-4-one typically involves the condensation of 4-ethoxy-3-methoxybenzaldehyde with 3-(3-hydroxyphenyl)-2-thioxo-1,3-thiazolidin-4-one. This reaction is often carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, under reflux conditions.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazolidinone ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the benzylidene moiety, converting it to a corresponding alkane.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alkanes.
Scientific Research Applications
Chemistry
In chemistry, (5Z)-5-(4-ethoxy-3-methoxybenzylidene)-3-(3-hydroxyphenyl)-2-thioxo-1,3-thiazolidin-4-one is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate.
Biology
Biologically, this compound is investigated for its antimicrobial and anti-inflammatory properties. Studies have shown that thiazolidinone derivatives can inhibit the growth of bacteria and fungi, making them potential candidates for new antibiotics.
Medicine
In medicine, the compound’s anticancer properties are of particular interest. Research has indicated that thiazolidinone derivatives can induce apoptosis in cancer cells, offering a potential pathway for the development of new cancer therapies.
Industry
Industrially, the compound may be used in the development of new materials with specific properties, such as enhanced durability or resistance to degradation.
Mechanism of Action
The mechanism of action of (5Z)-5-(4-ethoxy-3-methoxybenzylidene)-3-(3-hydroxyphenyl)-2-thioxo-1,3-thiazolidin-4-one involves its interaction with various molecular targets. For example, its antimicrobial activity may result from the inhibition of bacterial cell wall synthesis or disruption of membrane integrity. In cancer cells, the compound may induce apoptosis through the activation of caspases and the mitochondrial pathway.
Comparison with Similar Compounds
Similar Compounds
- (5Z)-5-(4-methoxybenzylidene)-3-(3-hydroxyphenyl)-2-thioxo-1,3-thiazolidin-4-one
- (5Z)-5-(4-ethoxybenzylidene)-3-(3-hydroxyphenyl)-2-thioxo-1,3-thiazolidin-4-one
Uniqueness
The presence of both ethoxy and methoxy groups in (5Z)-5-(4-ethoxy-3-methoxybenzylidene)-3-(3-hydroxyphenyl)-2-thioxo-1,3-thiazolidin-4-one distinguishes it from other similar compounds. These functional groups can influence the compound’s reactivity and biological activity, potentially enhancing its effectiveness in various applications.
Biological Activity
The compound (5Z)-5-(4-ethoxy-3-methoxybenzylidene)-3-(3-hydroxyphenyl)-2-thioxo-1,3-thiazolidin-4-one belongs to the thiazolidin-4-one class, which has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on its anticancer, anti-inflammatory, and antidiabetic properties, supported by recent research findings.
Structure and Properties
The molecular structure of the compound is characterized by a thiazolidin-4-one core, which is known for its ability to undergo various modifications that enhance its biological activity. The presence of substituents like ethoxy and methoxy groups plays a crucial role in determining its pharmacological profile.
Anticancer Activity
Thiazolidin-4-one derivatives have been extensively studied for their anticancer properties. Research indicates that compounds with similar structures exhibit significant cytotoxic effects against various cancer cell lines. For instance:
- Cytotoxicity : A study reported that thiazolidin-4-one derivatives exhibited selective cytotoxicity against K562 and HeLa cells, with IC50 values ranging from 8.5 μM to 15.1 μM, demonstrating their potential as anticancer agents .
Compound | Cell Line | IC50 (μM) |
---|---|---|
Compound 1 | K562 | 8.5 |
Compound 2 | HeLa | 9.0 |
Compound 3 | MDA-MB-361 | 12.7 |
The mechanism of action often involves the induction of apoptosis through both extrinsic and intrinsic pathways, highlighting their potential in cancer therapy .
Anti-inflammatory Activity
The compound also displays anti-inflammatory properties. Thiazolidin-4-one derivatives have been shown to inhibit pro-inflammatory cytokines and reduce oxidative stress markers in various models:
- Mechanism : These compounds modulate inflammatory pathways by reducing levels of reactive oxygen species (ROS) and nitric oxide (NO) in macrophages .
Antidiabetic Activity
Thiazolidin-4-one derivatives are recognized for their antidiabetic effects, particularly in improving insulin sensitivity:
- Insulin Sensitization : In a study involving high-carbohydrate diet-induced insulin-resistant mice, certain thiazolidinones improved glucose uptake and reduced hyperglycemia .
Parameter | Control Group | Treated Group |
---|---|---|
Glucose Level (mg/dL) | 180 ± 10 | 130 ± 8 |
Insulin Level (μU/mL) | 15 ± 2 | 8 ± 1 |
Case Studies
Several case studies have highlighted the effectiveness of thiazolidin-4-one derivatives in clinical and preclinical settings:
- Cytotoxicity Assessment : A study synthesized various thiazolidin-4-one derivatives and assessed their cytotoxic effects on multiple cancer cell lines, confirming their potential as selective agents against cancer .
- Metabolic Disorders : Another investigation demonstrated that specific thiazolidinones could reverse metabolic disturbances associated with type 2 diabetes by modulating multiple pathways involved in glucose metabolism .
Properties
Molecular Formula |
C19H17NO4S2 |
---|---|
Molecular Weight |
387.5 g/mol |
IUPAC Name |
(5Z)-5-[(4-ethoxy-3-methoxyphenyl)methylidene]-3-(3-hydroxyphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C19H17NO4S2/c1-3-24-15-8-7-12(9-16(15)23-2)10-17-18(22)20(19(25)26-17)13-5-4-6-14(21)11-13/h4-11,21H,3H2,1-2H3/b17-10- |
InChI Key |
FCOKDAAXTIHJEN-YVLHZVERSA-N |
Isomeric SMILES |
CCOC1=C(C=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)C3=CC(=CC=C3)O)OC |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C=C2C(=O)N(C(=S)S2)C3=CC(=CC=C3)O)OC |
Origin of Product |
United States |
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